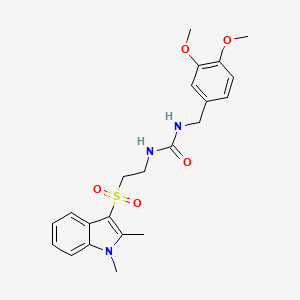![molecular formula C21H19F2NO B2655363 2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol CAS No. 400079-43-8](/img/structure/B2655363.png)
2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol” is a chemical compound with the molecular formula C21H19F2NO . It is a complex organic compound that contains fluorine atoms.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H19F2NO . It contains 21 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each. The exact arrangement of these atoms in the molecule would determine its 3D structure.Aplicaciones Científicas De Investigación
Metal-Mediated Functionalization
The compound has been functionalized through metalation and subsequent carboxylation, indicating its utility in synthesizing new fluorobenzoic acids. This process highlighted the compound's versatility in organic synthesis, particularly in creating fluorinated derivatives for further structural elaboration in medicinal chemistry and materials science (Marzi, Spitaleri, Mongin, & Schlosser, 2002).
Glycosyl Donor in Carbohydrate Chemistry
Another research application involves its use as a protected glycosyl donor in carbohydrate chemistry. The compound was part of a design for a protective group, demonstrating its role in the synthesis of complex carbohydrates. This has implications for drug development and understanding biological processes involving carbohydrates (Spjut, Qian, & Elofsson, 2010).
Biotransformation for Benzyl Alcohol Production
The compound and its analogs have been used in biotransformation processes to synthesize benzyl alcohol and its derivatives from bio-based sources. This approach underscores the potential of biocatalysis in producing valuable chemicals from renewable resources, highlighting the environmental and economic benefits of such methods (Liu et al., 2020).
Antibacterial Activity
Research has also explored the antibacterial activities of derivatives of this compound. The synthesis and study of its Schiff base derivatives have shown good bacteriostasis activity against several bacteria, suggesting potential applications in developing new antimicrobial agents (Huang & Tian, 2004).
Protease Sensing
Utilizing the compound in the design of protease-sensitive fluorogenic probes for biomedical research illustrates its utility in developing diagnostic tools and studying protease function in biological systems. These applications are crucial for understanding various diseases and developing targeted therapies (Richard et al., 2008).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO/c22-19-10-6-16(7-11-19)14-24-15-21(25,17-4-2-1-3-5-17)18-8-12-20(23)13-9-18/h1-13,24-25H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCFZRQLAZGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2655287.png)

![2-(4-(Tert-butyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2655291.png)

![N-[2-[(5-Chlorothiophen-2-yl)methyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2655293.png)
![N-[(3Ar,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl]prop-2-enamide](/img/structure/B2655296.png)


![4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2655300.png)


![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655303.png)